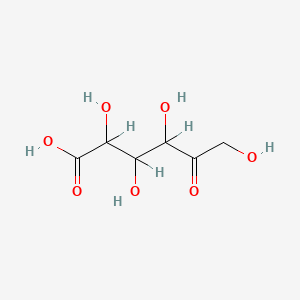

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

3470-36-8 |

|---|---|

Molekularformel |

C6H10CaO7 |

Molekulargewicht |

234.22 g/mol |

IUPAC-Name |

calcium;2,3,4,6-tetrahydroxy-5-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/t3-,4+,5-;/m1./s1 |

InChI-Schlüssel |

OMFPJBCTBANXIP-YMDUGQBDSA-N |

SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O |

Isomerische SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Ca] |

Kanonische SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O.[Ca] |

Andere CAS-Nummern |

3470-36-8 |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

The Role of 2,3,4,6-Tetrahydroxy-5-oxohexanoic Acid as a Pivotal Precursor in L-(+)-Tartaric Acid Biosynthesis

Executive Summary

In the landscape of specialized primary metabolites, 2,3,4,6-tetrahydroxy-5-oxohexanoic acid (IUPAC)—commonly referred to in biochemical literature as 5-keto-D-gluconic acid (5-KGA) —serves as a critical metabolic node. With the molecular formula C₆H₁₀O₇, this highly oxidized hexanoic acid derivative is the central intermediate bridging carbohydrate metabolism and the biosynthesis of L-(+)-tartaric acid (TA).

Understanding the mechanistic role of 5-KGA requires analyzing it through two distinct biological lenses: its endogenous role in plant physiology (specifically within the Vitaceae family)[1], and its application in industrial biotechnology via microbial fermentation[2]. This technical guide dissects the causality behind 5-KGA accumulation, details self-validating experimental protocols for pathway elucidation, and provides quantitative insights into metabolic engineering strategies designed to maximize its yield for downstream pharmaceutical and industrial applications.

Mechanistic Pathways: The Dual Biological Contexts

Endogenous Plant Biosynthesis: The Ascorbate C4/C5 Cleavage Pathway

Unlike most organic acids in fruits, tartaric acid biosynthesis in grapes (Vitis vinifera) does not originate directly from the TCA cycle. Instead, it is an obscure endpoint of L-ascorbic acid (Vitamin C) catabolism[3].

The pathway proceeds via the "Asc C4/C5" cleavage route. L-ascorbic acid is converted through uncharacterized steps to 2-keto-L-gulonic acid, which is subsequently reduced to L-idonic acid[3]. The critical, rate-limiting step in this pathway is the oxidation of L-idonic acid to 2,3,4,6-tetrahydroxy-5-oxohexanoic acid (5-KGA)[1].

Metabolic Causality: Why does this specific oxidation matter? The formation of the 5-keto group destabilizes the carbon backbone, priming the molecule for a highly specific, enzyme-mediated C4/C5 cleavage. This cleavage yields a four-carbon intermediate (L-threo-tetruronic acid) and a two-carbon fragment. The four-carbon intermediate is subsequently oxidized to form L-(+)-tartaric acid[3]. Deletion or downregulation of the gene responsible for L-idonic acid oxidation creates a metabolic bottleneck, resulting in a non-tartrate-forming phenotype that accumulates excess Vitamin C[1].

Industrial Microbial Biotransformation: Gluconobacter oxydans

From an industrial standpoint, extracting tartaric acid from grape pomace is economically inefficient. Consequently, the pharmaceutical and chemical industries rely on the microbial accumulation of 5-KGA, which can be chemically or enzymatically converted to L-(+)-tartaric acid[2].

Gluconobacter oxydans is the chassis of choice due to its unique periplasmic, membrane-bound dehydrogenases that perform rapid, incomplete oxidation of sugars to generate a proton motive force[4]. Metabolic Causality: In wild-type G. oxydans, D-glucose is oxidized to gluconic acid. However, the metabolic flux then splits: membrane-bound gluconate-2-dehydrogenase (GA2DH) forms 2-keto-D-gluconic acid (2-KGA), while gluconate-5-dehydrogenase (GA5DH) forms 5-KGA[4]. Because 2-KGA is an undesired byproduct that cannot be converted to tartaric acid, rational metabolic engineering is required to forcibly redirect the entire substrate pool toward 5-KGA[5].

Pathway Visualization

The following diagram illustrates the convergence of the plant and microbial pathways on the 5-KGA node, demonstrating how disparate biological systems utilize this precursor for tartaric acid synthesis.

Biosynthetic convergence of plant and microbial pathways on 5-KGA for tartaric acid production.

Experimental Methodologies & Self-Validating Protocols

To rigorously study and manipulate 5-KGA, researchers must employ self-validating experimental designs. Below are the definitive methodologies for tracing and optimizing this precursor.

Protocol 1: In Planta Isotopic Tracing of Ascorbate Cleavage

To prove that 5-KGA undergoes C4/C5 cleavage (rather than C2/C3 cleavage) to form tartaric acid in grapes, isotopic labeling is utilized[3].

-

Radiotracer Administration: Inject immature Vitis vinifera berries with either[1-¹⁴C]L-ascorbic acid or [4-¹⁴C]L-ascorbic acid.

-

Incubation & Extraction: Allow 48 hours for metabolic incorporation. Extract total organic acids using a weak anion-exchange solid-phase extraction (WAX-SPE) cartridge.

-

HPLC-RAD Analysis: Separate the organic acids via High-Performance Liquid Chromatography coupled with a Radioactivity Detector (RAD).

-

Self-Validating Mechanism: If the C4/C5 cleavage pathway via 5-KGA is active, the ¹⁴C label from [4-¹⁴C]Ascorbate will be retained in the C4 position of the resulting tartaric acid. Conversely, the label from [1-¹⁴C]Ascorbate will be lost to the two-carbon byproduct. Detection of radioactivity strictly in the [4-¹⁴C]-fed cohort's tartaric acid fraction definitively validates the 5-KGA C4/C5 cleavage mechanism[3].

Protocol 2: Microbial Engineering for Directed 5-KGA Accumulation

To achieve industrial yields of 5-KGA, the competing 2-KGA pathway in G. oxydans must be abolished, and the 5-KGA pathway overexpressed[2][5].

-

Gene Knockout: Utilize homologous recombination to disrupt the ga2dh gene (encoding membrane-bound gluconate-2-dehydrogenase) in G. oxydans ATCC 621H, generating the mutant strain MF1[5].

-

Plasmid-Mediated Overexpression: Transform the MF1 strain with a broad-host-range plasmid (e.g., pBBR1MCS) containing the ga5dh gene under the control of a strong constitutive promoter (e.g., tufB)[2][4].

-

Bioreactor Fermentation: Cultivate the engineered strain in a controlled bioreactor (pH 5.0, 10% pO₂, 0.05% pCO₂) containing 100 g/L D-glucose[5].

-

Self-Validating Mechanism: Perform HPLC analysis on the fermentation broth. The system validates itself if the chromatogram shows a complete absence of the 2-KGA peak (confirming successful ga2dh knockout) and a stoichiometric conversion of the glucose substrate into a massive 5-KGA peak (confirming successful ga5dh overexpression and flux redirection)[2][5].

Quantitative Data Analysis: Metabolic Flux Redirection

The success of the aforementioned microbial engineering protocol is best illustrated by comparing the kinetic accumulation of 5-KGA across different G. oxydans strains. By eliminating competing pathways, the carbon flux is efficiently funneled into 2,3,4,6-tetrahydroxy-5-oxohexanoic acid.

| Strain Modification | Genetic Status | 2-KGA Accumulation | 5-KGA Conversion Yield | Max 5-KGA Concentration | Reference |

| Wild-Type (ATCC 621H) | Unmodified | ~11% of glucose flux | 6% – 45% (optimized) | Variable | [5] |

| Mutant MF1 | ga2dh knockout | 0% (Pathway abolished) | 84% of glucose flux | ~150 mM | [5] |

| Engineered MF1 + pBBR-GA5DH | ga2dh KO + ga5dh overexpression | 0% | >90% of glucose flux | 230 – 295 mM | [2],[4] |

Table 1: Quantitative comparison of metabolic flux redirection in G. oxydans. The knockout of ga2dh combined with the overexpression of ga5dh results in a near-quantitative conversion of glucose to 5-KGA, providing an optimal precursor pool for L-(+)-tartaric acid synthesis.

References

- l-Tartaric acid synthesis from vitamin C in higher plants, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO7er8SEeGduOcNqNodqYAET9KGKveeSRxYe7SesfDMEpQ02g06Tjj8OQUgpTvKync-2swCrV2c2L7v1-xJB_mhGtbrG4hZKdKXJ5rLjCsBksEZrA0IyzSFigDZjqhTAM3iHq39DGCPCnML4g=]

- Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines, frontiersin.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx5hPzx2JXSDty6wFSG5t71wLZZpuAZdSR4TcPwQhcSAIptRWe4ihZphVrS-Pup8zHWGvHOH8fQEEybVtajvuNluOqSmZWWTJn17VgJ_vyS81PSdY2qSlA65hD4OHyIOAXki4FxQ4Y-58XSG7wfK5tpifD4atARuLYV6Lcy9OA-1gNnJQr-1C1hcQfzWoksF0_Dfbl]

- Modification of the membrane-bound glucose oxidation system in Gluconobacter oxydans significantly increases gluconate and 5-keto-D-gluconic acid accumulation, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrploRZNvUSzeLDGEVO0OcEM95xd22sRZzPnhEDLuW30dF_9rmePsQwN6SSMQO1qD9aSc9ko2CB85paMhj6U3rz1HTPl9JZUf0LXbZMqIh4GzyLwFoACHqlekCC3B2sjFLEeG0]

- High-yield 5-keto-D-gluconic acid formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFpm43_fqTwiN1fTXgnaLtmvIlBg7M79c_jDM-l1a2au4OKWCCwnQ9CdGbEuljENUiPJ31bBQhBxvoY5gKRpaLM_lyT2SuVKwHTgpbDo2BsIhSiS_esMX5jOns08XgWuSmhtoS]

- A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3NU-qRt6t650Y4dcL-vKFdO4Nv7ZB1GKwKL5aezvuynOdgx-5ba2pvayxnuytwZM6VuTEAVQM9wZQT55UiwI6-wiBDQOASax4Y4ow8CzWxGZ9ZVNK87ScevpfVTowwrLqPMEy]

Sources

- 1. l-Tartaric acid synthesis from vitamin C in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modification of the membrane-bound glucose oxidation system in Gluconobacter oxydans significantly increases gluconate and 5-keto-D-gluconic acid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]

- 4. High-yield 5-keto-D-gluconic acid formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Analytical Methodologies for 2,3,4,6-Tetrahydroxy-5-oxohexanoic Acid

Executive Summary

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid—commonly referred to in biochemical and supplier literature as 5-keto-D-gluconic acid, D-tagaturonic acid, or hex-5-ulosonic acid—is a highly oxidized, six-carbon uronic acid derivative[1],[2]. As a critical intermediate in microbial carbohydrate metabolism and a valuable precursor in pharmaceutical synthesis, understanding its precise physicochemical properties is paramount for downstream drug development, formulation, and analytical quantification[1],[3].

As an Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the structural causality behind its physical properties and outline self-validating experimental protocols designed to handle its extreme polarity.

Molecular Architecture and Quantitative Data

The molecular weight and aqueous solubility of an active compound or intermediate dictate its bioavailability, formulation strategy, and analytical handling. 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid features a linear carbon backbone heavily decorated with polar functional groups: four hydroxyls, one ketone, and a terminal carboxylic acid[2].

Table 1: Physicochemical Properties

| Parameter | Value | Causality / Implication |

| IUPAC Name | (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | Defines exact stereochemistry at chiral centers C-2, C-3, and C-4[2]. |

| Molecular Formula | C6H10O7 | Highly oxygenated, leading to a massive polar surface area[1]. |

| Molecular Weight (Free Acid) | 194.14 g/mol | Small molecule; highly permeable if not for extreme polarity[1],[2]. |

| Monoisotopic Mass | 194.04265 Da | Critical for high-resolution mass spectrometry (HRMS) targeting[1]. |

| Molecular Weight (Potassium Salt) | 232.23 g/mol | Salt formation enhances solid-state stability and handling[3],[4]. |

| Aqueous Solubility | ~50 mg/mL (50 g/L) at 25°C | Driven by extensive intermolecular hydrogen bonding with water[5],[3]. |

| Predicted XLogP | -3.0 | Extreme hydrophilicity necessitates specialized chromatography (HILIC)[6]. |

Causality of Aqueous Solubility

The exceptional aqueous solubility of this compound (~50 mg/mL for its potassium salt) is a direct consequence of its thermodynamic interaction with water[5],[3]. The dense array of hydrogen bond donors (-OH) and acceptors (=O, -O-) creates a robust solvation shell that drastically lowers the free energy of dissolution. In drug formulation, while this high solubility prevents precipitation in aqueous vehicles, it simultaneously poses a challenge for passive lipid bilayer permeability. To mitigate solid-state instability (hygroscopicity) inherent to the free acid, it is predominantly isolated and utilized as a potassium salt[3].

Metabolic Origin and Biosynthetic Pathways

In industrial biotechnology, this compound is typically synthesized via the site-specific microbial oxidation of D-glucose by strains such as Escherichia coli or Gluconobacter[1]. The sequential enzymatic dehydrogenation ensures stereospecific oxidation without requiring harsh chemical oxidants.

Microbial oxidation pathway generating 2,3,4,6-tetrahydroxy-5-oxohexanoic acid.

Experimental Methodologies: Solubility and Quantification

Every analytical protocol must be designed with internal validation mechanisms to prevent false data generation. Below are field-proven methodologies tailored specifically for this highly polar molecule.

Thermodynamic Aqueous Solubility Determination

Kinetic solubility assays often overestimate solubility due to supersaturation. The following thermodynamic protocol ensures true equilibrium is measured.

Thermodynamic aqueous solubility determination workflow for polar organic acids.

Step-by-Step Protocol:

-

Solute Saturation: Weigh approximately 60 mg of 5-keto-D-gluconic acid potassium salt into a 2 mL Eppendorf tube. Add 1.0 mL of the target aqueous vehicle (e.g., 50 mM phosphate buffer, pH 7.4).

-

Causality: Adding solute beyond the known ~50 mg/mL limit ensures the presence of a solid phase, which is thermodynamically required to drive the equilibrium[3].

-

-

Equilibration & Validation: Incubate the suspension at 25°C ± 0.5°C in a thermomixer at 150 rpm.

-

Self-Validating Step: Extract 50 µL aliquots at 24, 48, and 72 hours. True thermodynamic equilibrium is only validated when the concentration difference between the 48h and 72h time points is ≤ 5%. If it fluctuates, phase transformation (e.g., polymorph shift or hydrate formation) is occurring, and the experiment must be extended.

-

-

Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes to pellet undissolved solids.

-

Filtration: Pass the supernatant through a 0.22 µm hydrophilic PTFE syringe filter.

-

Self-Validating Step: Discard the first 20 µL of the filtrate. This saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

-

-

Dilution: Dilute the filtrate 1:100 in the mobile phase to fall within the linear dynamic range of the detector.

HILIC-LC-MS/MS Quantification

Because the predicted XLogP is -3.0[6], standard reversed-phase C18 chromatography will result in the analyte eluting in the void volume, suffering from severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

Step-by-Step Protocol:

-

Column Selection: Utilize an Amide-bonded stationary phase (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

-

Causality: The amide phase retains a thick water layer on the silica surface, allowing the highly polar hexulosonic acid to partition effectively into the stationary phase.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile.

-

Causality: The acidic pH ensures the carboxylic acid moiety remains partially protonated, improving peak shape, while the high organic content in B drives HILIC retention.

-

-

Gradient Elution: Start at 95% B, holding for 2 minutes, then ramp to 50% B over 5 minutes.

-

Mass Spectrometry (ESI-): Operate the mass spectrometer in negative electrospray ionization mode. The molecule readily loses a proton to form the [M-H]- ion at m/z 193.03[6].

-

Self-Validating Step: Monitor two MRM transitions (e.g., 193.0 -> 75.0 for quantification, 193.0 -> 113.0 for qualification). The ion ratio between the quantifier and qualifier must remain within ±20% of the analytical standard to confirm peak purity and rule out co-eluting matrix interferences.

-

Conclusion

The molecular weight (194.14 g/mol ) and high aqueous solubility (~50 mg/mL) of 2,3,4,6-tetrahydroxy-5-oxohexanoic acid dictate a specific handling paradigm in pharmaceutical and biochemical settings[2],[3]. By leveraging its thermodynamic properties and employing HILIC-based analytical strategies, researchers can accurately quantify and formulate this highly oxidized carbohydrate derivative without falling victim to the kinetic and chromatographic pitfalls associated with extreme hydrophilicity.

References

-

PubChem - 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid | C6H10O7 | CID 157. Available at:[Link]

-

PubChemLite (Université du Luxembourg) - 2,3,4,6-tetrahydroxy-5-oxohexanoic acid. Available at:[Link]

-

Thermo Scientific Chemicals (Fisher Scientific) - 5-Keto-D-gluconic acid potassium salt, 98% 1 g. Available at:[Link]

Sources

- 1. 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid | C6H10O7 | CID 157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. 5-KETO-D-GLUCONIC ACID POTASSIUM SALT | 5447-60-9 [chemicalbook.com]

- 4. 5-Keto-D-gluconic acid potassium salt, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 5-酮-D-葡萄糖酸 钾盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - 2,3,4,6-tetrahydroxy-5-oxohexanoic acid (C6H10O7) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Enzymatic Synthesis of 2,3,4,6-Tetrahydroxy-5-oxohexanoic Acid (5-Keto-D-Gluconic Acid)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid, more commonly known as 5-keto-D-gluconic acid (5-KGA), is a valuable platform chemical derived from the bio-oxidation of D-glucose. Its utility as a precursor in the synthesis of tartaric acid, isovitamin C, and other specialty chemicals has driven significant research into efficient and sustainable production methods.[1][2] This technical guide provides a comprehensive exploration of the enzymatic oxidation mechanisms underpinning the biosynthesis of 5-KGA. Moving beyond a simple recitation of pathways, this document delves into the catalytic strategies of key enzyme classes, presents validated experimental protocols for analysis and characterization, and discusses metabolic engineering approaches for optimizing production. The focus is on providing a deep mechanistic understanding to empower researchers in the rational design of biocatalytic processes and the development of robust microbial cell factories.

Introduction: The Molecular Landscape of 5-Keto-D-Gluconic Acid

5-Keto-D-gluconic acid is an oxidized sugar acid, a six-carbon molecule featuring a carboxylic acid at the C1 position and a ketone at the C5 position. This structure makes it a versatile building block in chemical synthesis. While chemical oxidation methods for glucose exist, they often suffer from low selectivity, harsh reaction conditions, and the use of expensive or hazardous catalysts.[2][3][4] In contrast, enzymatic and microbial fermentation routes offer unparalleled regio- and stereoselectivity under mild, aqueous conditions, representing a cornerstone of modern green chemistry.[5]

The primary biocatalytic route to 5-KGA begins with D-glucose and proceeds through a two-step oxidation cascade, predominantly observed in acetic acid bacteria such as those from the Gluconobacter genus.[1][6] Understanding the enzymes that catalyze these sequential oxidations is fundamental to controlling the process and maximizing the yield of the desired product.

The Core Biosynthetic Pathway: From D-Glucose to 5-KGA

The conversion of D-glucose to 5-KGA is a sequential oxidation process occurring in the periplasm of microorganisms like Gluconobacter. This localization is advantageous as it facilitates high substrate accessibility and efficient product export without requiring transport across the cytoplasmic membrane.[6][7]

Step 1: Oxidation of D-Glucose to D-Gluconate

The initial step involves the oxidation of the C1 aldehyde of D-glucose to form D-glucono-1,5-lactone, which subsequently hydrolyzes spontaneously or enzymatically to D-gluconic acid.[8][9][10][11] This reaction is catalyzed by several classes of enzymes, primarily glucose dehydrogenases (GDH) and glucose oxidases (GOx).

-

Glucose Dehydrogenases (GDH): These enzymes are highly efficient and are broadly categorized by their required cofactor.

-

Quinoprotein GDH (PQQ-GDH): These membrane-bound enzymes utilize pyrroloquinoline quinone (PQQ) as a prosthetic group and are common in bacteria like Acinetobacter calcoaceticus.[12][13] They transfer electrons to ubiquinone in the respiratory chain. The reaction mechanism is a general base-catalyzed hydride transfer.[12]

-

FAD-Dependent GDH (FAD-GDH): These enzymes use Flavin adenine dinucleotide (FAD) as a cofactor. They are often preferred in applications like blood glucose monitoring due to their oxygen-independent mechanism.[8]

-

NAD(P)+-Dependent GDH: These soluble enzymes use nicotinamide adenine dinucleotide (NAD+) or its phosphate (NADP+) as a cofactor, which is reduced to NADH or NADPH, respectively.[9] The equilibrium of this reaction favors the formation of the reduced cofactor and gluconic acid.[9]

-

-

Glucose Oxidase (GOx): This FAD-dependent enzyme, typically sourced from fungi like Aspergillus niger, catalyzes the oxidation of β-D-glucose using molecular oxygen as the electron acceptor, producing D-glucono-δ-lactone and hydrogen peroxide.[8][11] While highly specific, its use in anaerobic or oxygen-limited fermentation processes is constrained.

| Enzyme Class | Cofactor | Typical Electron Acceptor | Key Products | Source Example |

| PQQ-Glucose Dehydrogenase | PQQ, Ca2+ | Ubiquinone (in vivo) | D-Glucono-1,5-lactone | Acinetobacter calcoaceticus[12][13] |

| FAD-Glucose Dehydrogenase | FAD | Artificial acceptors, NAD(P)+ | D-Glucono-1,5-lactone | Aspergillus species[8] |

| NAD(P)+-Glucose Dehydrogenase | NAD+ or NADP+ | N/A (Cofactor is reduced) | D-Glucono-1,5-lactone, NAD(P)H | Bacillus species[9] |

| Glucose Oxidase | FAD | Molecular Oxygen (O2) | D-Glucono-1,5-lactone, H2O2 | Aspergillus niger[11][14] |

Table 1: Comparative summary of primary enzymes for the C1 oxidation of D-glucose.

Step 2: Oxidation of D-Gluconate to 5-Keto-D-Gluconate

The crucial second step is the regioselective oxidation of the hydroxyl group at the C5 position of D-gluconic acid. This reaction is catalyzed by D-gluconate 5-dehydrogenase (GA5DH) .

-

D-Gluconate 5-Dehydrogenase (GA5DH): This is a membrane-bound dehydrogenase, prevalent in Gluconobacter species, that directs the oxidation specifically to the C5 position.[15] It is often a flavoprotein-cytochrome c complex, channeling electrons into the bacterial respiratory chain. The precise catalytic mechanism involves the abstraction of a hydride ion from the C5 hydroxyl group, facilitated by the FAD cofactor.

Competing Pathways and Byproduct Formation

In a whole-cell biocatalytic system, the intermediate D-gluconate is a branch point. The presence of other dehydrogenases can divert the flux towards undesired byproducts, significantly impacting the final yield of 5-KGA. A comprehensive understanding of these competing reactions is critical for rational strain engineering.

-

2-Keto-D-Gluconic Acid (2-KGA) Formation: D-gluconate can be oxidized at the C2 position by D-gluconate 2-dehydrogenase (GA2DH) to form 2-KGA.[1][5] In many wild-type Gluconobacter strains, this is a major competing pathway.[1]

-

2,5-Diketo-D-Gluconic Acid (2,5-DKGA) Formation: This byproduct can be formed via the subsequent oxidation of 2-KGA by 2-keto-D-gluconate dehydrogenase (2KGADH) .[6][10] 2,5-DKGA is itself a valuable intermediate for the synthesis of 2-keto-L-gulonic acid (a precursor to Vitamin C), but its formation represents a loss of yield in a 5-KGA-targeted process.[6][16][17]

Figure 1: Key enzymatic pathways originating from D-glucose. The desired route to 5-KGA is shown in green, while major competing byproduct pathways are highlighted in red.

Mechanistic Insights into Key Enzyme Families

The GMC Oxidoreductase Superfamily

Many enzymes involved in sugar oxidation, including glucose oxidase and pyranose 2-oxidase, belong to the Glucose-Methanol-Choline (GMC) oxidoreductase superfamily.[18] These are typically FAD-dependent enzymes that catalyze the oxidation of an alcohol to an aldehyde or ketone.

The catalytic mechanism generally proceeds via two half-reactions:

-

Reductive Half-Reaction: The substrate (e.g., glucose) binds to the active site. A catalytic base, often a histidine residue, abstracts a proton from the substrate's hydroxyl group. This facilitates the transfer of a hydride ion (H-) from the substrate's carbon to the N5 atom of the isoalloxazine ring of the FAD cofactor, forming reduced FADH2.[18][19]

-

Oxidative Half-Reaction: The reduced FADH2 is re-oxidized by an electron acceptor. For oxidases like GOx, the acceptor is O2, which is reduced to H2O2.[19] For dehydrogenases, the acceptor can be a quinone or an artificial dye.[20]

Quinoprotein Dehydrogenases (PQQ-dependent)

PQQ-dependent dehydrogenases, such as s-GDH, utilize a non-covalently bound PQQ cofactor, which requires divalent cations like Ca2+ or Mg2+ for proper binding and activation.[13] The catalytic mechanism was long debated but is now understood to be a general base-catalyzed hydride transfer, similar in principle to NAD(P)+ and FAD-dependent enzymes, rather than a previously proposed covalent adduct mechanism.[12] The active site features a catalytic base (e.g., an arginine residue) that abstracts a proton from the glucose C1-hydroxyl group, promoting the direct transfer of a hydride to the C5 position of the PQQ ring.

Figure 2: A simplified schematic of the catalytic cycle for a PQQ-dependent glucose dehydrogenase.

Experimental Protocols for Analysis and Characterization

Trustworthy and reproducible data are paramount. The following protocols provide a self-validating framework for studying 5-KGA production.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Product Quantification

This protocol provides a robust method for separating and quantifying glucose, gluconic acid, 5-KGA, and 2-KGA in a fermentation broth.

1. Principle: Ion-exchange or reverse-phase chromatography separates organic acids based on their charge and hydrophobicity. Detection is typically achieved by UV absorbance at 210 nm.

2. Materials:

-

HPLC system with UV detector

-

Ion-exchange column (e.g., Bio-Rad Aminex HPX-87H)

-

Mobile Phase: 5 mM Sulfuric Acid (H2SO4) in HPLC-grade water

-

Standards: D-Glucose, D-Gluconic Acid Sodium Salt, 5-Keto-D-Gluconic Acid Calcium Salt, 2-Keto-D-Gluconic Acid Calcium Salt (all at known concentrations, e.g., 10 mg/mL stock)

-

0.22 µm syringe filters

3. Sample Preparation:

-

Withdraw 1 mL of culture broth.

-

Centrifuge at 13,000 x g for 5 minutes to pellet cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.

4. HPLC Method:

-

Column: Aminex HPX-87H (300 x 7.8 mm)

-

Mobile Phase: 5 mM H2SO4

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 50-60 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10-20 µL

5. Data Analysis:

-

Prepare a standard curve for each analyte by injecting known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L).

-

Plot peak area versus concentration and perform a linear regression.

-

Quantify the concentration of each compound in the samples using the standard curve. The R² value of the regression should be >0.99 for a valid curve.

Protocol 2: Spectrophotometric Assay for D-Gluconate Dehydrogenase Activity

This assay measures the total activity of dehydrogenases that use D-gluconate as a substrate (e.g., GA5DH and GA2DH) in cell lysates or purified fractions.

1. Principle: The enzyme's activity is measured by following the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes from blue (oxidized) to colorless (reduced). The rate of change in absorbance at 600 nm is proportional to enzyme activity.

2. Materials:

-

Spectrophotometer with temperature control

-

Reaction Buffer: 100 mM phosphate buffer, pH 6.0

-

Substrate: 200 mM Sodium D-gluconate solution

-

Electron Acceptor: 2 mM DCIP solution

-

Coupling Agent: 20 mM Phenazine methosulfate (PMS) solution (light sensitive, prepare fresh)

-

Enzyme sample (cell-free extract or purified enzyme)

3. Procedure:

-

Set the spectrophotometer to 600 nm and equilibrate to 30 °C.

-

In a 1 mL cuvette, prepare the reaction mixture:

-

850 µL Reaction Buffer

-

50 µL DCIP solution

-

50 µL PMS solution

-

X µL Enzyme sample (e.g., 10-50 µL)

-

-

Mix by inverting and incubate for 2 minutes to establish a baseline.

-

Initiate the reaction by adding 50 µL of the Sodium D-gluconate solution.

-

Immediately mix and start monitoring the decrease in absorbance at 600 nm for 3-5 minutes.

4. Calculation of Activity:

-

Determine the linear rate of absorbance change per minute (ΔA600/min).

-

Calculate enzyme activity using the Beer-Lambert law:

-

Units/mL = (ΔA600/min * Total Volume) / (ε * Path Length * Enzyme Volume)

-

Where ε for DCIP at pH 6.0 is approximately 10.8 mM⁻¹cm⁻¹.

-

-

One unit (U) is defined as the amount of enzyme that reduces 1 µmol of DCIP per minute under the specified conditions.

Engineering Insights: Optimizing 5-KGA Production

Achieving high titers and yields of 5-KGA requires moving beyond wild-type organisms. Metabolic engineering provides the tools to redirect carbon flux towards the desired product.

-

Rational Strain Design: The most effective strategy is the targeted knockout of competing pathways. Deleting the gene encoding D-gluconate 2-dehydrogenase (ga2dh) is a proven method to significantly reduce or eliminate the formation of the 2-KGA byproduct.[1] This forces the D-gluconate pool to be channeled primarily through GA5DH.

-

Enhanced Precursor Supply: Overexpressing the genes for efficient glucose-oxidizing enzymes, like a membrane-bound GDH, can increase the rate of D-gluconate formation, ensuring that the subsequent GA5DH is not substrate-limited.

-

Fermentation Strategy: High glucose concentrations can lead to substrate inhibition or osmotic stress. A fed-batch fermentation strategy, where glucose is fed intermittently or continuously, allows for maintaining an optimal glucose concentration, leading to significantly higher product titers.[1] For example, an intermittent fed-batch mode in a fermenter has been shown to achieve 5-KGA concentrations as high as 235.3 g/L with a 91.1% conversion rate from glucose.[1]

Figure 3: Logical workflow for the metabolic engineering of a microbial strain for enhanced 5-KGA production.

Conclusion

The enzymatic synthesis of 5-keto-D-gluconic acid is a prime example of precision biocatalysis. The process is governed by a network of dehydrogenases and oxidases, with the regioselectivity of D-gluconate 5-dehydrogenase being the critical determinant for product specificity. Success in developing industrial-scale production hinges on a multi-layered approach: a deep understanding of the underlying enzymatic mechanisms, the application of rational metabolic engineering to eliminate byproduct formation, and the implementation of optimized fermentation protocols. As enzyme discovery and protein engineering techniques continue to advance, the potential for creating even more efficient and robust biocatalysts for 5-KGA production remains a promising frontier.

References

-

Li, D., Qin, Z., Wang, X., Chen, J., & Zhou, J. (2023). Structural Insight into the Catalytic Mechanisms of an L‐Sorbosone Dehydrogenase. Advanced Science, 10(30), e2301955. Available from: [Link]

-

Oubrie, A., Rozeboom, H. J., & Dijkstra, B. W. (2002). Structure and mechanism of soluble quinoprotein glucose dehydrogenase. The EMBO Journal, 21(24), 6779–6788. Available from: [Link]

-

Chen, Y., & Egli, M. (2019). Catalytic mechanism of UDP-glucose dehydrogenase. Biochemical Society Transactions, 47(3), 907–916. Available from: [Link]

-

Li, D., Qin, Z., Wang, X., Chen, J., & Zhou, J. (2023). Structural Insight into the Catalytic Mechanisms of an L-Sorbosone Dehydrogenase. Advanced Science, 10(30), e2301955. Available from: [Link]

-

BBI Solutions. (n.d.). Glucose Dehydrogenase. Available from: [Link]

-

Zeng, W., Chen, J., Zhang, X., Zheng, Z., & Shen, Y. (2019). Efficient biosynthesis of 2-keto-D-gluconic acid by fed-batch culture of metabolically engineered Gluconobacter japonicus. Synthetic and Systems Biotechnology, 4(3), 134–141. Available from: [Link]

-

Léger, C., Desprez, C., Guerquin-Kern, J. L., & El Murr, N. (2020). Mechanism of Reconstitution/Activation of the Soluble PQQ-Dependent Glucose Dehydrogenase from Acinetobacter calcoaceticus: A Comprehensive Study. ACS Omega, 5(4), 1836–1844. Available from: [Link]

-

Johnson Matthey. (n.d.). Glucose dehydrogenase (GDH enzyme). Available from: [Link]

-

Kyoto University. (2023). Kyoto University clarifies the unique enzymatic reaction mechanism of D-fructose dehydrogenase — Expectations for development of new biosensors. Science Japan. Available from: [Link]

- Sonoyama, T., & Yagi, S. (n.d.). Synthesis of 2-keto-D-gluconic acid. Google Patents.

-

ResearchGate. (n.d.). Suggested electron transfer mechanism for fructose dehydrogenase (FDH)... ResearchGate. Available from: [Link]

-

Wongnate, T., & Chaiyen, P. (2013). The substrate oxidation mechanism of pyranose 2-oxidase and other related enzymes in the glucose-methanol-choline superfamily. The FEBS Journal, 280(13), 3009–3027. Available from: [Link]

-

Asakura, A., Hoshino, T., & Shinjoh, M. (1998). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Journal of Fermentation and Bioengineering, 85(4), 361-367. Available from: [Link]

-

Volc, J., Kubátová, E., Wood, D. A., & Daniel, G. (1997). Pyranose 2-dehydrogenase, a novel sugar oxidoreductase from the basidiomycete fungus Agaricus bisporus. Archives of Microbiology, 167(2-3), 119–125. Available from: [Link]

-

ResearchGate. (2021). Biotechnological production of 2-keto-D-gluconic acid (2-KGA): from strain engineering to process development. ResearchGate. Available from: [Link]

-

Ikeda, K., Tomita, T., & Nishiya, Y. (2023). Structural and Bioelectrochemical Elucidation of Direct Electron Transfer-type Membrane-bound Fructose Dehydrogenase. ChemRxiv. Available from: [Link]

-

Farh, L., Kim, J., & Lee, J. (2021). 2,5-Diketo-D-Gluconate Hyperproducing Gluconobacter sphaericus SJF2-1 with Reporting Multiple Genes Encoding the Membrane-Associated Flavoprotein-Cytochrome c Complexed Dehydrogenases. Microorganisms, 9(11), 2293. Available from: [Link]

-

Pauk, A., Gonaus, C., & Peterbauer, C. K. (2022). Biochemical Characterization of Pyranose Oxidase from Streptomyces canus—Towards a Better Understanding of Pyranose Oxidase Homologues in Bacteria. International Journal of Molecular Sciences, 23(21), 13568. Available from: [Link]

-

Liu, J., Zheng, X., Li, Y., Xu, Y., & Liu, J. (2020). Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells. AMB Express, 10(1), 93. Available from: [Link]

-

Spadiut, O., Gonaus, C., & Peterbauer, C. K. (2019). Versatile Oxidase and Dehydrogenase Activities of Bacterial Pyranose 2-Oxidase Facilitate Redox Cycling with Manganese Peroxidase In Vitro. Applied and Environmental Microbiology, 85(12), e00390-19. Available from: [Link]

-

Baś, S., & Mlynarski, J. (2016). Synthesis of 2-Keto-d- and l-gluconic Acid via Stereoselective Direct Aldol Reactions. The Journal of Organic Chemistry, 81(14), 6133–6139. Available from: [Link]

-

Zhang, X., Xu, G., Zhang, X., & Chen, J. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. World Journal of Microbiology and Biotechnology, 38(5), 78. Available from: [Link]

-

Kataoka, N., Hori, S., & Oku, S. (2015). Efficient Production of 2,5-Diketo-d-Gluconate via Heterologous Expression of 2-Ketogluconate Dehydrogenase in Gluconobacter japonicus. Applied and Environmental Microbiology, 81(12), 4064–4072. Available from: [Link]

-

Sanli, G., Blaber, M., & Se-Kwon, K. (1999). Crystal structure of 2,5-diketo-d-gluconic acid reductase A complexed with NADPH at 2.1-Å resolution. Proceedings of the National Academy of Sciences, 96(17), 9626-9631. Available from: [Link]

-

Wikipedia. (n.d.). Sorbose dehydrogenase. Available from: [Link]

-

Wikipedia. (n.d.). Pyranose dehydrogenase (acceptor). Available from: [Link]

-

Wikipedia. (n.d.). Fructose 5-dehydrogenase. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Chemo-enzymatic cascades producing 2,5-furandicarboxylic acid precursors viad-gluconate “barbell oxidation” and dehydration. Green Chemistry. Available from: [Link]

- Google Patents. (n.d.). Process for the production of 2-keto-D-gluconic acid.

-

Pleiss, J. (2022). Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications. International Journal of Molecular Sciences, 23(6), 3326. Available from: [Link]

-

Cirino, P. C., & Arnold, F. H. (2003). Modification of Galactose Oxidase to Introduce Glucose 6-Oxidase Activity. Angewandte Chemie International Edition, 42(28), 3299-3301. Available from: [Link]

-

DiVA. (2017). Aspects on mediated glucose oxidation at a supported cubic phase. DiVA. Available from: [Link]

-

Yamada, M., Ooe, M., Sasaki, T., Miyazaki, M., & Isobe, K. (2017). An enzymatic method for the production of 6- oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Bioscience, Biotechnology, and Biochemistry, 81(12), 2314-2320. Available from: [Link]

-

Reinsdorf, N., Wärnmark, K., & Murzin, D. Y. (2023). Selective Oxidation of Glucose using Hydrogen Peroxide as an Oxidant On the Structure. ChemCatChem. Available from: [Link]

Sources

- 1. Efficient biosynthesis of 2-keto-D-gluconic acid by fed-batch culture of metabolically engineered Gluconobacter japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.abo.fi [research.abo.fi]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Diketo-D-Gluconate Hyperproducing Gluconobacter sphaericus SJF2-1 with Reporting Multiple Genes Encoding the Membrane-Associated Flavoprotein-Cytochrome c Complexed Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucose Dehydrogenase - BBI Solutions [bbisolutions.com]

- 9. Glucose dehydrogenase (GDH enzyme) | Johnson Matthey | Johnson Matthey [matthey.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications [mdpi.com]

- 12. Structure and mechanism of soluble quinoprotein glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Making sure you're not a bot! [umu.diva-portal.org]

- 15. Chemo-enzymatic cascades producing 2,5-furandicarboxylic acid precursors viad-gluconate “barbell oxidation” and dehydration - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. prepchem.com [prepchem.com]

- 17. pnas.org [pnas.org]

- 18. The substrate oxidation mechanism of pyranose 2-oxidase and other related enzymes in the glucose-methanol-choline superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Versatile Oxidase and Dehydrogenase Activities of Bacterial Pyranose 2-Oxidase Facilitate Redox Cycling with Manganese Peroxidase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Yield Recovery and Purification of 2,3,4,6-Tetrahydroxy-5-oxohexanoic Acid from Fermentation Broth

Target Audience: Bioprocess Engineers, Natural Product Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Background

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid, commonly known as 5-keto-D-gluconic acid (5-KGA) , is a highly valuable organic acid utilized as a chiral building block for the synthesis of L-(+)-tartaric acid, xylaric acid, and various pharmaceutical antioxidants[]. In industrial biomanufacturing, 5-KGA is predominantly produced via the regioselective oxidative fermentation of D-glucose by acetic acid bacteria, most notably Gluconobacter oxydans[][2].

During fermentation, membrane-bound dehydrogenases catalyze the sequential oxidation of D-glucose into D-gluconic acid (GA), which is subsequently oxidized into 5-KGA and its positional isomer, 2-keto-D-gluconic acid (2-KGA)[3]. The primary downstream processing (DSP) challenge lies in isolating 5-KGA from a complex aqueous matrix containing residual glucose, structural isomers (2-KGA), and cellular metabolites.

Metabolic oxidation pathway of D-glucose to 5-KGA in Gluconobacter oxydans.

Analytical Quality Control (The Self-Validating System)

To ensure this protocol acts as a self-validating system, empirical quality control (QC) checkpoints must be integrated. You cannot optimize what you cannot accurately measure. We utilize High-Performance Liquid Chromatography (HPLC) with an ion-exclusion column to separate organic acids based on their pKa values and steric hindrance[4].

Table 1: Standardized HPLC Parameters for 5-KGA Quantification

| Parameter | Specification / Condition | Causality / Rationale |

| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) | Strong cation exchange resin resolves 5-KGA, 2-KGA, and GA via ion exclusion. |

| Mobile Phase | 5.0 mM H₂SO₄ (Isocratic) | Suppresses ionization of weak organic acids, ensuring uniform retention times. |

| Flow Rate | 0.6 mL/min | Balances resolution of isomeric keto-gluconates with run time. |

| Temperature | 50 °C | Enhances mass transfer within the porous resin, sharpening peak shape. |

| Detection | Refractive Index (RI) or UV at 210 nm | RI is universal for sugars; UV at 210 nm is highly sensitive to the carbonyl group in 5-KGA. |

Downstream Processing (DSP) Protocol

The following protocol leverages thermodynamic solubility differentials and ion-exchange kinetics to purify 5-KGA to >98% pharmaceutical grade.

Downstream processing workflow for 5-KGA recovery from fermentation broth.

Step 1: Biomass Clarification

Causality:G. oxydans cells and insoluble macromolecules must be removed to prevent fouling of downstream filters and resins.

-

Harvest the fermentation broth once glucose concentration drops below 1 g/L (verified via HPLC).

-

Centrifuge the broth at 8,000 × g for 20 minutes at 4 °C.

-

Pass the supernatant through a 0.22 µm tangential flow filtration (TFF) system to remove residual cellular debris and colloidal proteins.

-

QC Checkpoint 1: Measure the optical density (OD₆₀₀) of the permeate. It must be < 0.05.

Step 2: Selective Calcium Precipitation

Causality: Calcium precipitation is not merely a phase separation; it is a thermodynamically driven selective crystallization. The solubility product ( Ksp ) of calcium 5-ketogluconate is significantly lower than that of calcium gluconate and calcium 2-ketogluconate at low temperatures, allowing for fractional precipitation.

-

Transfer the clarified broth to a jacketed precipitation vessel.

-

Slowly add analytical-grade Calcium Carbonate (CaCO₃) powder under continuous agitation (300 rpm) until the pH stabilizes at 6.5.

-

Heat the mixture to 60 °C for 1 hour to promote the formation of large, easily filterable calcium 5-ketogluconate crystals.

-

Cool the vessel linearly to 4 °C over 6 hours. Hold at 4 °C for 12 hours to maximize precipitation yield.

-

Recover the crystals via vacuum filtration and wash twice with ice-cold deionized water.

-

QC Checkpoint 2: Analyze the filtrate via HPLC. A successful precipitation leaves <5% of the initial 5-KGA in the mother liquor.

Step 3: Acidification and Desalting

Causality: To recover the free acid form of 5-KGA, the calcium salt must be dissociated. Sulfuric acid (H₂SO₄) is chosen because it reacts with calcium to form Calcium Sulfate (CaSO₄), which is highly insoluble and easily removed.

-

Resuspend the calcium 5-ketogluconate crystals in deionized water (1:3 w/v ratio).

-

Titrate with 4 M H₂SO₄ under vigorous stirring until the pH reaches 1.5 - 2.0.

-

Stir for 2 hours at room temperature to ensure complete ion exchange.

-

Filter out the precipitated CaSO₄ using a qualitative filter paper (Whatman Grade 1).

-

QC Checkpoint 3 (Self-Validation): Perform a Barium Chloride (BaCl₂) drop test on the filtrate. If a white precipitate forms, excess sulfate is present, indicating over-titration. Back-titrate with trace calcium 5-ketogluconate if necessary.

Step 4: Ion Exchange Polishing

Causality: Trace cations (Ca²⁺, Mg²⁺) and anions (SO₄²⁻, residual color bodies) will inhibit final crystallization and degrade product stability.

-

Pass the filtrate through a column packed with a strongly acidic cation exchange resin (e.g., Amberlite IR120, H⁺ form) at a flow rate of 2 Bed Volumes (BV)/hour.

-

Immediately route the eluate through a weakly basic anion exchange resin (e.g., Amberlite IRA96, OH⁻ form) to remove strong mineral acids without binding the weaker 5-KGA.

-

QC Checkpoint 4: Monitor the conductivity of the final eluate. It must be < 50 µS/cm.

Step 5: Concentration and Crystallization

Causality: 5-KGA is thermally sensitive and can undergo non-enzymatic browning (Maillard-like reactions or degradation) at high temperatures[4]. Vacuum conditions lower the boiling point of water, protecting the molecule.

-

Concentrate the polished eluate using a rotary evaporator under vacuum (e.g., 50 mbar) at a water bath temperature not exceeding 45 °C, until a syrupy consistency is reached (~60-70% w/v Brix).

-

Seed the syrup with 0.1% (w/w) pure 5-KGA crystals.

-

Gradually cool to 4 °C over 24 hours to induce crystallization.

-

Harvest the crystals, wash with ice-cold absolute ethanol to remove surface moisture, and dry in a vacuum desiccator at 30 °C for 48 hours.

Quantitative Recovery Data

By adhering strictly to the mechanistic principles outlined above, typical recovery metrics exhibit high efficiency and scalability.

Table 2: Typical Recovery Metrics for 5-KGA Extraction Workflow

| Processing Step | 5-KGA Conc. (g/L) | Step Yield (%) | Cumulative Yield (%) | Purity (%) |

| Fermentation Broth | 85.0 | 100.0 | 100.0 | ~45.0 |

| Clarification | 83.5 | 98.2 | 98.2 | ~48.0 |

| Ca²⁺ Precipitation | 185.0 (solid resuspension) | 92.5 | 90.8 | 88.5 |

| Acidification & Filtration | 65.0 | 96.0 | 87.2 | 94.0 |

| Ion Exchange Polishing | 58.0 | 95.5 | 83.3 | 98.5 |

| Crystallization | N/A (Solid) | 88.0 | 73.3 | >99.5 |

*Purity in broth is expressed as a percentage of total dissolved solids (TDS).

References

-

Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC. National Institutes of Health (NIH). Available at:[Link]

-

PhD Programme in Food Systems Biocatalytic and fermentative approaches for the production of added value compounds using wild t. AIR Unimi. Available at:[Link]

-

Engineered Expression Vectors Significantly Enhanced the Production of 2-Keto-d-gluconic Acid by Gluconobacter oxidans. ACS Publications. Available at:[Link]

Sources

The Versatile Chiral Scaffolds: Application of 2,3,4,6-Tetrahydroxy-5-oxohexanoic Acids in Asymmetric Synthesis

Introduction: Nature's Chiral Building Blocks for Modern Synthesis

In the pursuit of enantiomerically pure molecules, particularly for pharmaceutical applications, the use of readily available chiral starting materials is a cornerstone of efficient and elegant synthetic design. Among the arsenal of nature's chiral pool, sugar-derived molecules offer a rich source of stereochemically defined scaffolds. This guide focuses on a specific class of such molecules: 2,3,4,6-tetrahydroxy-5-oxohexanoic acids. While the general name encompasses several stereoisomers, this document will provide a detailed exploration of two prominent and synthetically valuable examples: 2-keto-L-gulonic acid, a key industrial intermediate in the synthesis of Vitamin C, and 2-keto-D-gluconic acid, a precursor to isoascorbic acid.[1]

Beyond their roles as precursors to essential vitamins, these molecules possess a unique combination of functionalities—a ketone, a carboxylic acid, and multiple stereocenters—making them powerful chiral building blocks for the synthesis of complex molecular architectures. This guide will delve into the practical applications of these keto acids as chiral synthons, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore how their inherent chirality can be effectively leveraged to control the stereochemical outcome of a variety of organic transformations, paving the way for the efficient synthesis of novel and medicinally relevant compounds.

I. Synthesis of the Chiral Building Blocks: A Stereoselective Approach

The accessibility of 2,3,4,6-tetrahydroxy-5-oxohexanoic acids is a critical first step in their application. While they can be obtained from natural sources or through biochemical oxidation of glucose, a robust and stereocontrolled chemical synthesis is highly desirable for research and development purposes. A notable de novo synthesis has been developed via a stereoselective direct aldol reaction, providing access to both D- and L-forms of 2-keto-gluconic acid.[2][3]

This methodology employs the reaction between an optically pure D- or L-glyceraldehyde derivative and a suitable C3 donor. The choice of catalyst, either a tertiary amine or a dizinc complex, can influence the syn-diastereoselectivity of the aldol addition, affording the desired hex-2-ulosonic acids with good control over the newly formed stereocenters.[2][3]

Workflow for the Synthesis of Protected 2-Keto-D-gluconic Acid

Caption: Synthesis of a protected 2-keto-D-gluconic acid derivative.

Protocol 1: Synthesis of a Protected 2-Keto-D-gluconic Acid Derivative

This protocol is adapted from the work of Młynarski and co-workers and describes the synthesis of a protected form of 2-keto-D-gluconic acid.[2]

Materials:

-

D-Glyceraldehyde acetonide

-

Hydroxyacetylfuran

-

Dizinc catalyst (e.g., a Zn/Prophenol Trost catalyst)

-

Dry Tetrahydrofuran (THF)

-

Ozone

-

Methanol (MeOH)

-

Pyridine

-

Acetic Anhydride (Ac₂O)

-

4-Dimethylaminopyridine (DMAP)

-

DOWEX 50WX4 resin

Procedure:

-

Stereoselective Aldol Reaction:

-

In a flame-dried flask under an inert atmosphere, dissolve D-glyceraldehyde acetonide (1.0 equiv) and hydroxyacetylfuran (1.0 equiv) in dry THF.

-

Cool the solution to the recommended temperature for the specific dizinc catalyst (e.g., -20 °C).

-

Add the dizinc catalyst (e.g., 20 mol%) to the solution.

-

Stir the reaction mixture for the specified time (e.g., 12 hours) until completion, monitoring by TLC.

-

Upon completion, quench the reaction and purify the crude product by column chromatography to isolate the syn-aldol adduct.

-

-

Oxidative Cleavage and Acetylation:

-

Dissolve the purified syn-aldol adduct in a suitable solvent like methanol.

-

Perform ozonolysis to cleave the furan ring.

-

After ozonolysis and workup, remove the isopropylidene protecting group using DOWEX 50WX4 resin in methanol.[2]

-

Following deprotection, dissolve the residue in a mixture of pyridine and acetic anhydride.

-

Add a catalytic amount of DMAP and stir the reaction overnight.

-

After completion, work up the reaction and purify the product to obtain the acetylated derivative of 2-keto-D-gluconic acid.[2]

-

Expected Outcome: This procedure yields a protected form of 2-keto-D-gluconic acid, which can then be used in subsequent synthetic transformations. The use of a dizinc catalyst typically provides high yields and excellent diastereoselectivity for the desired syn-diol.[2]

II. Application as a Chiral Auxiliary: Diastereoselective Alkylation

A powerful application of these chiral building blocks is their use as chiral auxiliaries. By temporarily attaching the chiral keto acid to a prochiral molecule, one can direct the stereochemical outcome of a subsequent reaction. A prime example is the diastereoselective alkylation of amides derived from 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid for the asymmetric synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines and -tetrahydro-β-carbolines.

In this strategy, the bulky and stereochemically defined gulonic acid derivative effectively shields one face of the enolate formed from the amide, leading to a highly diastereoselective alkylation. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.

Reaction Scheme: Diastereoselective Alkylation

Caption: Diastereoselective alkylation using a gulonic acid-derived chiral auxiliary.

Protocol 2: Asymmetric Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol is a generalized procedure based on the work of Marsais and co-workers.

Materials:

-

2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid

-

Tetrahydroisoquinoline

-

Coupling agent (e.g., DCC, EDC)

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., benzyl bromide)

-

Dry Tetrahydrofuran (THF)

-

Reagents for auxiliary cleavage (e.g., mild acid or base)

Procedure:

-

Amide Formation:

-

Couple 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid with tetrahydroisoquinoline using a standard peptide coupling reagent to form the corresponding amide.

-

-

Diastereoselective Alkylation:

-

Dissolve the amide in dry THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a freshly prepared solution of LDA in THF.

-

After stirring for a period to ensure complete enolate formation, add the alkyl halide.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

-

Purification and Auxiliary Cleavage:

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the diastereomerically enriched product by column chromatography.

-

Cleave the chiral auxiliary under appropriate conditions (e.g., mild acidic or basic hydrolysis) to yield the enantiomerically enriched 1-substituted tetrahydroisoquinoline.

-

Data Summary: Diastereomeric Ratios in Alkylation

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | >95:5 |

| 2 | Methyl iodide | >95:5 |

| 3 | Allyl bromide | >95:5 |

Data is representative and based on the high diastereoselectivities reported in the literature.

III. Future Directions and Emerging Applications

The utility of 2,3,4,6-tetrahydroxy-5-oxohexanoic acids as chiral building blocks is not limited to their role as auxiliaries. The densely functionalized nature of these molecules opens up a wide array of possibilities for their use as scaffolds in the synthesis of diverse and complex targets.

-

Diastereoselective Reductions and Additions: The ketone functionality at the C-5 position is a prime site for stereoselective transformations. Diastereoselective reduction of this ketone or the addition of various nucleophiles can lead to the formation of new stereocenters with high facial selectivity, controlled by the existing chirality of the sugar backbone. These transformations can provide access to a variety of polyhydroxylated compounds.

-

Synthesis of Chiral Heterocycles and Lactones: The carboxylic acid and multiple hydroxyl groups can be manipulated to construct a variety of chiral heterocycles and lactones, which are prevalent motifs in many biologically active natural products. For instance, intramolecular cyclization reactions can be envisioned to form novel ring systems.

-

Scaffolds for Natural Product Synthesis: The carbon skeleton of these keto acids can serve as a foundational element in the total synthesis of complex natural products. By strategically modifying the existing functional groups and building upon the chiral framework, intricate molecular architectures can be assembled in a stereocontrolled manner.

Conclusion

2,3,4,6-Tetrahydroxy-5-oxohexanoic acids, particularly 2-keto-L-gulonic acid and 2-keto-D-gluconic acid, represent a valuable and underutilized class of chiral building blocks. Their ready availability through both biochemical and stereoselective chemical synthesis, combined with their rich functionality, makes them attractive starting materials for asymmetric synthesis. The successful application of a protected derivative as a chiral auxiliary for the synthesis of alkaloids highlights the potential of these molecules to exert excellent stereocontrol. As the demand for enantiomerically pure compounds continues to grow, a deeper exploration of the synthetic utility of these versatile chiral scaffolds will undoubtedly lead to innovative and efficient routes to a wide range of valuable molecules.

References

-

Baś, S., & Młynarski, J. (2016). Synthesis of 2-Keto-d- and l-gluconic Acid via Stereoselective Direct Aldol Reactions. The Journal of Organic Chemistry, 81(14), 6112–6117. Available from: [Link]

-

Baś, S., & Młynarski, J. (2016). (PDF) Synthesis of 2-Keto-D- and L-Gluconic Acid via Stereoselective Direct Aldol Reactions. ResearchGate. Available from: [Link]

Sources

Application of 2,3,4,6-Tetrahydroxy-5-oxohexanoic Acid in Biodegradable Polymers: A Prospective Analysis and Developmental Protocol

Preamble: Charting a New Frontier in Biopolymer Synthesis

The quest for novel, sustainable, and functionally superior biodegradable polymers is a cornerstone of modern materials science. While established monomers like lactic acid and various hydroxyalkanoates have paved the way for a new generation of eco-friendly plastics, the exploration of untapped monomeric resources remains a critical frontier.[1][2][3] This document ventures into the prospective application of 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid , a molecule rich in functionality, as a novel building block for biodegradable polymers.

Notably, 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid is also widely known as 2-keto-L-gulonic acid (2-KLG) , a key intermediate in the industrial synthesis of ascorbic acid (Vitamin C).[4][5][6] Its polyhydroxylic and carboxylic acid functionalities present a compelling, albeit largely unexplored, potential for creating new biodegradable polyesters with unique properties. This guide, therefore, serves as a foundational roadmap for researchers, scientists, and drug development professionals interested in pioneering the use of this promising, bio-derived molecule in polymer chemistry. We will proceed from a theoretical framework to actionable experimental protocols, grounded in established principles of polymer synthesis and characterization.

Section 1: Foundational Chemistry and Rationale

Molecular Characteristics of 2,3,4,6-Tetrahydroxy-5-oxohexanoic Acid

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid (C₆H₁₀O₇) is a sugar acid characterized by a six-carbon backbone, a carboxylic acid group at one end, a ketone group at the C-5 position, and hydroxyl groups at the remaining carbon atoms.[7][8]

| Property | Value | Source |

| IUPAC Name | 2,3,4,6-tetrahydroxy-5-oxohexanoic acid | [7] |

| Molecular Formula | C₆H₁₀O₇ | [7] |

| Molecular Weight | 194.14 g/mol | [7] |

| Key Functional Groups | Carboxylic acid, Ketone, Primary & Secondary Alcohols |

The presence of multiple hydroxyl groups and a carboxylic acid moiety makes this molecule a prime candidate for polycondensation reactions, a common method for synthesizing polyesters.[9] The reactivity of these groups can be leveraged to form ester linkages, the characteristic backbone of many biodegradable polymers.

The Rationale for a Novel Monomer

The incorporation of a highly functionalized monomer like 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid into a polymer backbone could impart several desirable characteristics:

-

Enhanced Hydrophilicity and Degradation Rate: The abundance of hydroxyl groups is expected to increase the hydrophilicity of the resulting polymer, potentially leading to more tunable and rapid hydrolytic degradation compared to more hydrophobic polyesters like poly(lactic acid) (PLA).[10][11]

-

Increased Functionality for Drug Conjugation: The pendant hydroxyl and ketone groups could serve as reactive sites for the covalent attachment of therapeutic agents, making these polymers attractive for drug delivery applications.

-

Modified Mechanical Properties: The introduction of a new monomeric unit can disrupt the crystallinity of existing polymers like PLA or polyhydroxyalkanoates (PHAs), leading to changes in mechanical properties such as flexibility and tensile strength.[12]

Section 2: Proposed Synthetic Pathways and Experimental Protocols

The synthesis of biodegradable polymers from 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid can be approached through several established polymerization techniques. The following protocols are proposed as a starting point for experimental investigation.

Pathway A: Direct Polycondensation of 2,3,4,6-Tetrahydroxy-5-oxohexanoic Acid

This approach aims to create a homopolymer through the self-condensation of the monomer.

Protocol 2.1.1: Melt Polycondensation

-

Monomer Preparation: Dry 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid under vacuum at 40-50°C for 24 hours to remove residual moisture.

-

Reaction Setup: Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum line with the dried monomer and a suitable catalyst (e.g., tin(II) 2-ethylhexanoate, 0.01-0.1 mol%).

-

Polymerization:

-

Heat the reactor to 120-140°C under a slow stream of nitrogen to melt the monomer and initiate the reaction.

-

After 2-4 hours, gradually apply a vacuum (e.g., starting at 100 torr and slowly reducing to <1 torr) to facilitate the removal of water, the condensation byproduct.

-

Continue the reaction for 12-24 hours, monitoring the viscosity of the reaction mixture.

-

-

Purification: Dissolve the resulting polymer in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) and precipitate it in a non-solvent like cold methanol or water.

-

Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.

Causality Behind Experimental Choices:

-

Melt Polycondensation: This technique is a straightforward method for polyester synthesis, avoiding the need for solvents during the polymerization step.[9]

-

Catalyst: Tin(II) 2-ethylhexanoate is a commonly used and effective catalyst for polyesterification reactions.

-

Vacuum: The removal of water is crucial to drive the equilibrium of the condensation reaction towards the formation of high molecular weight polymer.

Pathway B: Copolymerization with Established Monomers

To tailor the properties of the final material, 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid can be copolymerized with other well-known monomers such as L-lactic acid or glycolic acid.

Protocol 2.2.1: Ring-Opening Copolymerization with Lactide

This protocol describes the synthesis of a copolymer by reacting 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid with lactide, the cyclic dimer of lactic acid.

-

Monomer and Initiator Preparation:

-

Dry L-lactide and 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid under vacuum at 40-50°C for 24 hours.

-

The hydroxyl groups of 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid can act as initiators for the ring-opening polymerization of lactide.

-

-

Reaction Setup: In a flame-dried, nitrogen-purged Schlenk flask, dissolve the dried L-lactide and 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid (at a desired molar ratio) in anhydrous toluene.

-

Polymerization:

-

Add a catalyst, such as tin(II) 2-ethylhexanoate (e.g., at a monomer-to-catalyst ratio of 1000:1 to 5000:1).

-

Heat the reaction mixture to 110-130°C and stir for 4-12 hours.

-

-

Purification and Drying: Follow the purification and drying steps outlined in Protocol 2.1.1, using a suitable solvent for the copolymer (e.g., chloroform or dichloromethane).

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed synthetic routes for homopolymers and copolymers of 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid.

Section 3: Characterization and Evaluation Protocols

A thorough characterization of the newly synthesized polymers is essential to understand their structure, properties, and potential applications.

Structural and Molecular Weight Analysis

| Technique | Purpose | Protocol Summary |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the polymer and determine the copolymer composition. | Dissolve the polymer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire spectra. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer, confirming the formation of ester bonds. | Analyze a thin film of the polymer or a KBr pellet. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran or chloroform) and run on a calibrated GPC system. |

Thermal and Mechanical Properties

| Technique | Purpose | Protocol Summary |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer. | Heat a sample of the polymer in a controlled atmosphere (e.g., nitrogen or air) while monitoring its weight loss as a function of temperature. |

| Tensile Testing | To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break. | Prepare dog-bone-shaped specimens of the polymer film and test them using a universal testing machine according to ASTM D882 standards. |

Biodegradation and Biocompatibility Assessment

Protocol 3.3.1: In Vitro Hydrolytic Degradation

-

Sample Preparation: Prepare thin films of the polymer (e.g., 10 mm x 10 mm x 0.2 mm) and record their initial dry weight (W₀).

-

Degradation Study: Immerse the films in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

-

Data Collection: At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove triplicate samples, rinse with deionized water, and dry under vacuum to a constant weight (Wt).

-

Analysis: Calculate the percentage of weight loss: Weight Loss (%) = [(W₀ - Wt) / W₀] x 100. Analyze the pH of the degradation medium and the molecular weight of the remaining polymer by GPC.

Diagram 2: Characterization and Evaluation Workflow

Caption: A comprehensive workflow for the characterization of novel biodegradable polymers.

Section 4: Prospective Applications and Future Directions

The successful synthesis and characterization of polymers derived from 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid could open doors to a range of applications, particularly in the biomedical field.

-

Drug Delivery: The high functionality of these polymers could allow for the development of sophisticated drug delivery systems with high drug loading capacities and tunable release profiles.[13]

-

Tissue Engineering: Hydrophilic and biodegradable scaffolds are crucial for tissue regeneration.[14][15] The polymers proposed herein could be fabricated into porous scaffolds to support cell growth and tissue formation.

-

Smart Packaging: The incorporation of natural, bioactive molecules like ascorbic acid derivatives into packaging films is an area of active research.[10][11][16] Polymers based on 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid could offer inherent antioxidant properties.

Future research should focus on optimizing the polymerization conditions to achieve high molecular weight polymers, exploring a wider range of comonomers, and conducting in-depth in vivo studies to evaluate the biocompatibility and degradation kinetics in a physiological environment.

Conclusion

While the application of 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid in biodegradable polymers is a nascent concept, the chemical rationale is strong and the potential rewards are significant. This document provides a theoretical framework and a set of detailed, actionable protocols to guide pioneering research in this exciting new area. By systematically exploring the synthesis, properties, and performance of these novel biopolymers, the scientific community can unlock a new class of materials with the potential to address critical challenges in medicine and environmental sustainability.

References

-

A Review on Biological Synthesis of the Biodegradable Polymers Polyhydroxyalkanoates and the Development of Multiple Applications. (2022). MDPI. Available at: [Link]

-

Vitamin C-infused biopolymer films: a multifunctional approach for active food packaging and preservation. (2025). RSC Publishing. Available at: [Link]

-

BIODEGRADABLE POLYMERS :PRODUCTION PROPERTIES AND APPLICATION IN MEDICINE. (2018). Journal of Engineering and Processing Management. Available at: [Link]

-

Chemical syntheses of biodegradable polymers. (2002). Progress in Polymer Science. Available at: [Link]

-

Synthesis and Application of Biodegradable Polymer-A Review. (2024). TIJER.org. Available at: [Link]

-

High-Throughput Screening of a 2-Keto-L-Gulonic Acid-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases. (2019). Frontiers in Microbiology. Available at: [Link]

-

2-Keto-L-Gulonic Acid Improved the Salt Stress Resistance of Non-heading Chinese Cabbage by Increasing L-Ascorbic Acid Accumulation. (2021). Frontiers in Plant Science. Available at: [Link]

-

Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects. (2024). ACS Publications. Available at: [Link]

-

Polyhydroxyalkanoates, bacterially synthesized polymers, as a source of chemical compounds for the synthesis of advanced materials and bioactive molecules. (2021). PMC. Available at: [Link]

-

Biodegradable Packaging Based on Poly(vinyl Alcohol) and Carboxymethyl Cellulose Films Incorporated with Ascorbic Acid for Food Packaging Applications. (2023). PMC. Available at: [Link]

-

Production of ascorbic acid releasing biomaterials for pelvic floor repair. (2018). PMC - NIH. Available at: [Link]

-

Biodegradable polymers as biomaterials. (2005). Journal of Controlled Release. Available at: [Link]

-

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid. PubChem. Available at: [Link]

-

Biodegradable Packaging Based on Poly(vinyl Alcohol) and Carboxymethyl Cellulose Films Incorporated with Ascorbic Acid for Food Packaging Applications. (2023). ACS Omega. Available at: [Link]

-

2-Keto-L-Gulonic Acid Enhances Cold Stress Tolerance in Arabidopsis thaliana via Augmentation of Ascorbic Acid Biosynthesis and Antioxidant Defense Systems. (2024). ResearchGate. Available at: [Link]

-

Bacteria on 2-keto-L-gulonic Acid Production. (2023). Encyclopedia.pub. Available at: [Link]

-

2,3,4,6-tetrahydroxy-5-oxohexanoic acid. PubChemLite. Available at: [Link]

-

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid. PubChem. Available at: [Link]

-

How to prepare 2-keto-L-gulonic acid. (2020). Quora. Available at: [Link]

-

3,4,5,6-TETRAHYDROXY-2-OXOHEXANOIC ACID. Matrix Fine Chemicals. Available at: [Link]

-

Synthesis of 2-Keto-D- and L-Gluconic Acid via Stereoselective Direct Aldol Reactions. (2016). ResearchGate. Available at: [Link]

-

Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects. (2024). PubMed. Available at: [Link]

- Process for preparing 2-keto-L-gulonic acid. Google Patents.

-

Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates. (2022). PMC. Available at: [Link]

-

Biodegradable Polyhydroxyalkanoates with a Different Set of Valerate Monomers: Chemical Structure and Physicochemical Properties. (2023). MDPI. Available at: [Link]

-

Natural-Based Biodegradable Polymeric Materials. (2023). MDPI. Available at: [Link]

Sources

- 1. A Review on Biological Synthesis of the Biodegradable Polymers Polyhydroxyalkanoates and the Development of Multiple Applications [mdpi.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. tijer.org [tijer.org]

- 4. Frontiers | High-Throughput Screening of a 2-Keto-L-Gulonic Acid-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid | C6H10O7 | CID 157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2,3,4,6-tetrahydroxy-5-oxohexanoic acid (C6H10O7) [pubchemlite.lcsb.uni.lu]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Vitamin C-infused biopolymer films: a multifunctional approach for active food packaging and preservation - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D5FB00282F [pubs.rsc.org]

- 11. Biodegradable Packaging Based on Poly(vinyl Alcohol) and Carboxymethyl Cellulose Films Incorporated with Ascorbic Acid for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biodegradable Polyhydroxyalkanoates with a Different Set of Valerate Monomers: Chemical Structure and Physicochemical Properties [mdpi.com]

- 13. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 14. Production of ascorbic acid releasing biomaterials for pelvic floor repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Industrial Synthesis Dynamics: 2,3,4,6-Tetrahydroxy-5-oxohexanoic Acid vs. Ascorbic Acid Precursors

Target Audience: Researchers, bioprocess scientists, and drug development professionals.

Executive Summary